5-(2-Phenylethyl)cyclohexane-1,3-dione

Physicochemical Properties ADME Prediction Structure-Activity Relationship

Why choose this specific C-5 substituted cyclohexane-1,3-dione? Its extended phenylethyl side chain imparts distinct LogP and molecular topology versus smaller or rigid 5-phenyl/benzyl analogs—critical for optimizing lipophilicity, membrane permeability, and target binding in agrochemical SAR. The 1,3-diketone enables diverse condensation and cycloaddition reactions to build heterocyclic libraries. Do not substitute with simpler 5-phenyl or 5-benzyl derivatives; doing so negates the intended lipophilic window and risks experimental failure. Ideal as a versatile scaffold for novel selective herbicides targeting monocotyledonous weed control in cereal crops. For R&D use only.

Molecular Formula C14H16O2
Molecular Weight 216.28
CAS No. 107619-38-5
Cat. No. B560845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Phenylethyl)cyclohexane-1,3-dione
CAS107619-38-5
Synonyms5-PHENETHYL-CYCLOHEXANE-1,3-DIONE
Molecular FormulaC14H16O2
Molecular Weight216.28
Structural Identifiers
SMILESC1C(CC(=O)CC1=O)CCC2=CC=CC=C2
InChIInChI=1S/C14H16O2/c15-13-8-12(9-14(16)10-13)7-6-11-4-2-1-3-5-11/h1-5,12H,6-10H2
InChIKeyOWOUATMIQOOZDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Phenylethyl)cyclohexane-1,3-dione (CAS 107619-38-5): Technical Procurement Data for a 5-Substituted Cyclohexane-1,3-dione Building Block and Potential Herbicide Intermediate


5-(2-Phenylethyl)cyclohexane-1,3-dione (CAS 107619-38-5), also referred to as 5-phenethyl-cyclohexane-1,3-dione, is a C-5 substituted derivative of the cyclohexane-1,3-dione scaffold (molecular formula C14H16O2, molecular weight 216.28 g/mol) [1]. It is commercially available from multiple chemical suppliers, typically at a purity of ≥95% . The compound functions primarily as a versatile building block in organic synthesis and as an intermediate in the development of herbicidal and plant growth-regulating agents .

Why a Generic Cyclohexane-1,3-dione Derivative Cannot Substitute for 5-(2-Phenylethyl)cyclohexane-1,3-dione in Critical Applications


Substituting 5-(2-phenylethyl)cyclohexane-1,3-dione with an alternative C-5 substituted cyclohexane-1,3-dione, such as a 5-phenyl or 5-alkyl derivative, introduces substantial changes in key physicochemical properties and potential biological activity profiles [1]. The extended phenylethyl side chain significantly alters the compound's lipophilicity (LogP) and molecular shape compared to smaller or more rigid substituents. These changes directly impact parameters crucial for both synthetic utility and potential bioactivity, including solubility, membrane permeability, and target binding affinity [2]. Therefore, for applications where specific molecular interactions or a defined lipophilic window are required, a direct replacement is not scientifically valid and may lead to experimental failure or unreliable results.

Quantitative Differentiation Guide for 5-(2-Phenylethyl)cyclohexane-1,3-dione: Head-to-Head Property and Activity Comparison


Lipophilicity (LogP) Comparison: Phenylethyl vs. Phenyl and Benzyl Analogs

The calculated partition coefficient (LogP) for 5-(2-phenylethyl)cyclohexane-1,3-dione is 2.5575 [1]. This value indicates significantly higher lipophilicity compared to its closest structural analogs: 5-phenylcyclohexane-1,3-dione (LogP = 2.0923) [2] and 5-benzylcyclohexane-1,3-dione (LogP = 2.1674) [3]. The quantified difference in LogP ranges from +0.39 to +0.47 units, representing a substantial increase in hydrophobicity.

Physicochemical Properties ADME Prediction Structure-Activity Relationship

Herbicidal Selectivity Profile: Class-Level Inference for 5-Aryl Substituted Cyclohexane-1,3-diones

While direct IC50 or field trial data for 5-(2-phenylethyl)cyclohexane-1,3-dione are not publicly available in primary literature, its inclusion within the broad class of 5-aryl substituted cyclohexane-1,3-dione derivatives is well-documented in patent literature as imparting selective herbicidal and plant growth-regulating activity [1]. This class-level inference positions the compound as a potential active ingredient or key intermediate for developing cereal-selective herbicides that target monocotyledonous weeds while sparing dicotyledonous crops .

Herbicide Discovery Agrochemical Intermediate Plant Growth Regulation

Synthetic Versatility: A C-5 Phenylethyl Building Block for Advanced Heterocyclic Synthesis

The 1,3-diketone moiety of cyclohexane-1,3-diones serves as a versatile scaffold for constructing complex molecules, including six-membered oxygen-containing heterocycles and natural products [1]. The specific C-5 phenylethyl substitution on this core provides a unique handle for further derivatization and can influence the regio- and stereochemical outcomes of cycloaddition and condensation reactions. This positions 5-(2-phenylethyl)cyclohexane-1,3-dione as a distinct building block compared to unsubstituted cyclohexane-1,3-dione or its 5-methyl analog, which lack the steric bulk and potential pi-stacking interactions offered by the aromatic ring [2].

Organic Synthesis Heterocyclic Chemistry Natural Product Synthesis

Targeted Research and Industrial Applications for 5-(2-Phenylethyl)cyclohexane-1,3-dione


Agrochemical R&D: Lead Optimization in Herbicide Discovery Programs

Leveraging its class-level herbicidal activity, this compound is ideal for use as a core scaffold in agrochemical SAR studies aimed at discovering novel, selective herbicides for monocotyledonous weed control in cereal crops [1]. Its distinct LogP compared to simpler 5-phenyl or 5-benzyl analogs [2] makes it a valuable tool for optimizing the lipophilicity and uptake of a lead series.

Organic Synthesis: A Specialized Building Block for Heterocyclic Library Construction

The 1,3-diketone functionality enables a wide range of condensation and cycloaddition reactions, allowing for the rapid construction of diverse heterocyclic libraries [3]. The C-5 phenylethyl group introduces a specific aromatic moiety with a flexible ethyl linker, providing a unique topological feature not found in 5-phenyl or 5-benzyl analogs, which can be crucial for generating novel chemical space [4].

Medicinal Chemistry: Intermediate for Bioactive Molecule Synthesis

Cyclohexane-1,3-dione derivatives are known for a broad spectrum of bioactivities, including anticancer, antibacterial, and analgesic effects . 5-(2-Phenylethyl)cyclohexane-1,3-dione can serve as a key intermediate in the synthesis of more complex molecules designed to target specific enzymes or receptors where an extended phenylethyl group may confer binding affinity or selectivity advantages.

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